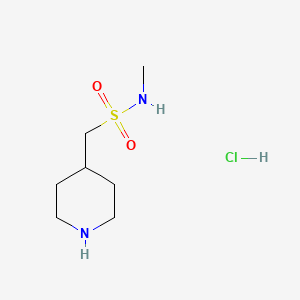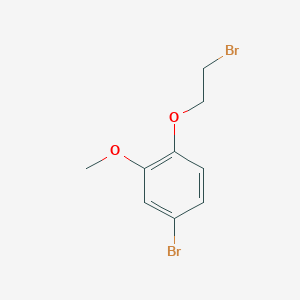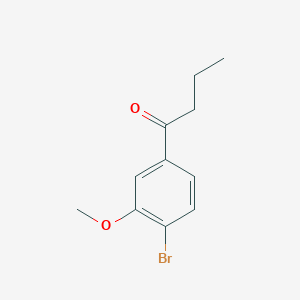
Methyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate
Overview
Description
Methyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate, or MBDC, is a synthetic compound with a wide range of applications in the scientific community. It is a versatile compound that is used in many areas of research, such as organic synthesis, biochemistry, and drug development. MBDC has been studied extensively in the past few decades, and its potential uses and applications are still being explored.
Scientific Research Applications
MBDC has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the study of the mechanism of action of various drugs and in the development of new drugs. Additionally, MBDC has been used in the study of biochemical and physiological processes, such as enzyme kinetics and gene expression.
Mechanism of Action
The mechanism of action of MBDC is not fully understood. However, it is believed that MBDC acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, MBDC has been shown to interact with certain proteins, such as the human estrogen receptor, which may explain its potential applications in drug development.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBDC are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain proteins, such as the human estrogen receptor. Additionally, MBDC has been shown to have an effect on the expression of certain genes, such as those involved in the regulation of cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
The use of MBDC in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic to certain organisms, so it should be used with caution in experiments involving living organisms.
Future Directions
The potential future directions for MBDC research are numerous. One potential direction is the further study of its mechanism of action, as this could lead to the development of new drugs or other compounds. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Additionally, further research into its potential uses in organic synthesis and drug development could lead to the development of new compounds and processes. Finally, further research into its potential uses in laboratory experiments could lead to the development of new techniques and methods.
properties
IUPAC Name |
methyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-5(4-14)2-3-6(11)8(7)9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYKLTAIPWVGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1415858.png)



![Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1415868.png)
![1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine](/img/structure/B1415871.png)
![(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1415872.png)

![6-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1415875.png)




